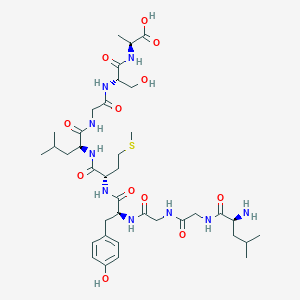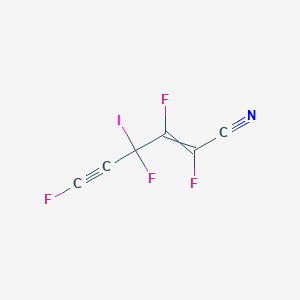
2,3,4,6-Tetrafluoro-4-iodohex-2-en-5-ynenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,6-Tetrafluoro-4-iodohex-2-en-5-ynenitrile is a chemical compound with the molecular formula C₆F₄IN It is characterized by the presence of fluorine and iodine atoms attached to a hexene backbone with a nitrile group
Vorbereitungsmethoden
The synthesis of 2,3,4,6-Tetrafluoro-4-iodohex-2-en-5-ynenitrile typically involves multi-step organic reactions. One common method includes the fluorination of a suitable precursor followed by iodination. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2,3,4,6-Tetrafluoro-4-iodohex-2-en-5-ynenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Addition Reactions: The presence of multiple bonds allows for addition reactions with various reagents.
Common reagents used in these reactions include halogens, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,3,4,6-Tetrafluoro-4-iodohex-2-en-5-ynenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of specialized materials and chemicals.
Wirkmechanismus
The mechanism of action of 2,3,4,6-Tetrafluoro-4-iodohex-2-en-5-ynenitrile involves its interaction with molecular targets through its functional groups. The fluorine and iodine atoms play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved depend on the specific application and the target molecules.
Vergleich Mit ähnlichen Verbindungen
2,3,4,6-Tetrafluoro-4-iodohex-2-en-5-ynenitrile can be compared with other similar compounds such as:
- 2,3,4,6-Tetrafluoro-5-iodo-1H-azepine
- 2,3,4,6-Tetrafluoro-6-iodohexa-2,4,5-trienenitrile
- 2,3,4,6-Tetrafluoro-5-iodoaniline
These compounds share similar structural features but differ in their specific functional groups and reactivity
Eigenschaften
CAS-Nummer |
923294-38-6 |
|---|---|
Molekularformel |
C6F4IN |
Molekulargewicht |
288.97 g/mol |
IUPAC-Name |
2,3,4,6-tetrafluoro-4-iodohex-2-en-5-ynenitrile |
InChI |
InChI=1S/C6F4IN/c7-2-1-6(10,11)5(9)4(8)3-12 |
InChI-Schlüssel |
OFSMRSPLKZZMQC-UHFFFAOYSA-N |
Kanonische SMILES |
C(#CF)C(C(=C(C#N)F)F)(F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


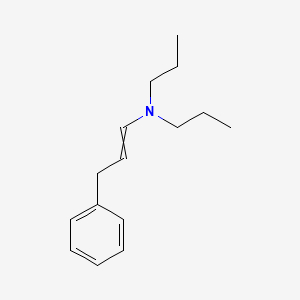
![N-[4-Chloro-3-(3-methylphenoxy)phenyl]-4-methoxypyrimidin-2-amine](/img/structure/B14184064.png)



![4-[(E)-(4-{[10-(Diethylamino)decyl]oxy}phenyl)diazenyl]benzonitrile](/img/structure/B14184094.png)
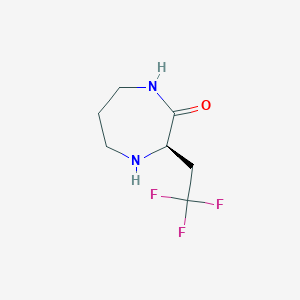
![2-[(2S)-2-Methyloxiran-2-yl]-1-(4-nitrophenyl)ethan-1-one](/img/structure/B14184106.png)
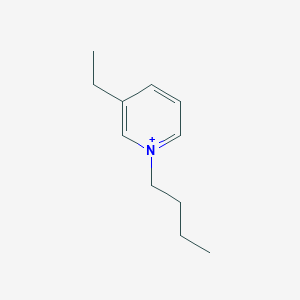
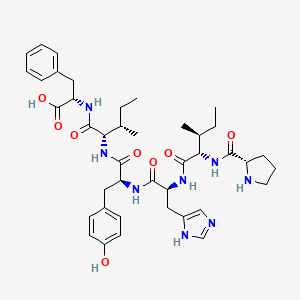
![Bis[6-(4'-methyl[1,1'-biphenyl]-4-yl)hexyl]diselane](/img/structure/B14184118.png)
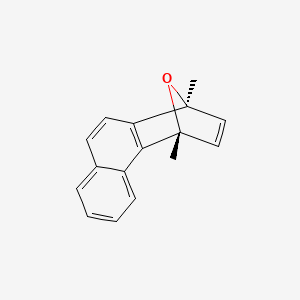
![2-{4-[(E)-(Pyridin-4-yl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14184126.png)
